molecular formula C14H20O B14711855 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal CAS No. 6839-85-6

2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal

Cat. No.: B14711855
CAS No.: 6839-85-6
M. Wt: 204.31 g/mol
InChI Key: XYWUONSWEQQNKL-UHFFFAOYSA-N
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Description

2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal is an organic compound with the molecular formula C13H18O It is a derivative of propanal, featuring a phenyl ring substituted with a methyl and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal typically involves the alkylation of a substituted benzene ring followed by the introduction of the aldehyde group. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be oxidized to form the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanoic acid

    Reduction: 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanol

    Substitution: Various substituted derivatives depending on the specific reaction

Scientific Research Applications

2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenyl ring and its substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenylpropanal: Lacks the additional methyl and isopropyl groups on the phenyl ring.

    2-Methyl-3-phenyl-2-propenal: Contains a double bond in the propanal chain.

    2-Hydroxy-2-methylpropiophenone: Features a hydroxyl group instead of an aldehyde group.

Uniqueness

2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and isopropyl groups can enhance its lipophilicity and potentially its ability to interact with hydrophobic sites in biological systems.

Properties

CAS No.

6839-85-6

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-methyl-3-(2-methyl-5-propan-2-ylphenyl)propanal

InChI

InChI=1S/C14H20O/c1-10(2)13-6-5-12(4)14(8-13)7-11(3)9-15/h5-6,8-11H,7H2,1-4H3

InChI Key

XYWUONSWEQQNKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)CC(C)C=O

Origin of Product

United States

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